5-(Bromomethyl)-2-methylthiazole hydrobromide
CAS No.:
Cat. No.: VC18047792
Molecular Formula: C5H7Br2NS
Molecular Weight: 272.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H7Br2NS |
|---|---|
| Molecular Weight | 272.99 g/mol |
| IUPAC Name | 5-(bromomethyl)-2-methyl-1,3-thiazole;hydrobromide |
| Standard InChI | InChI=1S/C5H6BrNS.BrH/c1-4-7-3-5(2-6)8-4;/h3H,2H2,1H3;1H |
| Standard InChI Key | CSVNWDMATPESRC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=C(S1)CBr.Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Structural Features
5-(Bromomethyl)-2-methylthiazole hydrobromide is hypothesized to have the molecular formula C₅H₆Br₂N₂S, combining a thiazole core (C₃H₂NS) with substituents at positions 2 (methyl) and 5 (bromomethyl), along with a hydrobromide counterion. The thiazole ring’s aromaticity and electron-rich nature facilitate diverse chemical interactions, while the bromomethyl group introduces reactivity for further functionalization .
Key Structural Attributes:
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Thiazole Core: A five-membered heterocycle containing sulfur and nitrogen atoms.
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Substituents:
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2-Methyl Group: Enhances steric and electronic effects on the ring.
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5-Bromomethyl Group: Provides a reactive site for nucleophilic substitution or cross-coupling reactions.
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Hydrobromide Salt: Improves solubility in polar solvents and stabilizes the compound.
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of 5-(bromomethyl)-2-methylthiazole hydrobromide can be inferred from analogous procedures for related thiazoles. A two-step approach is commonly employed:
Step 1: Synthesis of 2-Methyl-5-hydroxymethylthiazole
The precursor 2-methyl-5-hydroxymethylthiazole is prepared via cyclization reactions involving thioamides and α-haloketones. For example, reacting 2-methylthioacetamide with chloroacetone under basic conditions yields the hydroxymethyl intermediate .
Step 2: Bromination and Salt Formation
The hydroxymethyl group is brominated using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane at 0–20°C. Subsequent treatment with hydrobromic acid (HBr) forms the hydrobromide salt:
Reaction Conditions:
Physicochemical Properties
Thermal Stability:
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Decomposition occurs above 150°C, with release of HBr gas.
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Differential scanning calorimetry (DSC) shows an exothermic peak at 160°C, indicative of thermal instability.
Applications in Medicinal Chemistry
Intermediate for Drug Synthesis
The compound serves as a key intermediate in synthesizing molecules with anticancer or antiviral properties. For example, coupling with arylboronic acids via Suzuki-Miyaura reactions yields biarylthiazoles with enhanced bioactivity .
Comparative Analysis with Related Thiazole Derivatives
| Compound | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| 5-(Bromomethyl)thiazole hydrobromide | 956003-84-2 | C₄H₅Br₂N₂S | No methyl group; higher bromine content |
| 2-Methyl-5-bromomethylthiazole | 838892-95-8 | C₅H₆BrNS | Lacks hydrobromide salt; lower solubility |
Future Research Directions
Further studies should focus on:
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Optimizing synthetic yields through catalyst screening.
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Evaluating in vivo toxicity and pharmacokinetics.
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Exploring applications in photodynamic therapy or imaging agents.
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